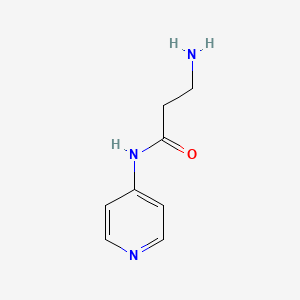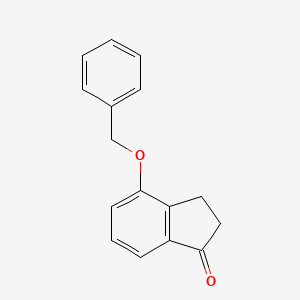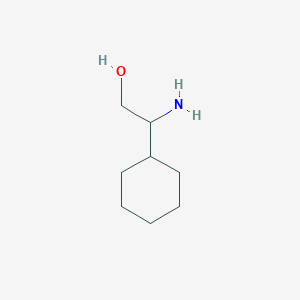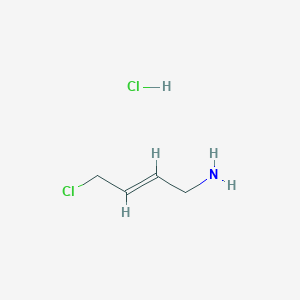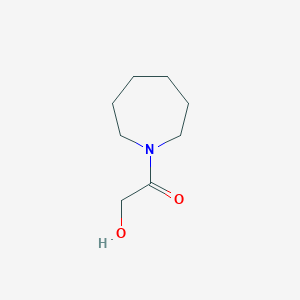
1-(Azepan-1-yl)-2-hydroxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azepan-1-yl)-2-hydroxyethan-1-one is an organic compound featuring a seven-membered azepane ring attached to a hydroxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azepan-1-yl)-2-hydroxyethan-1-one can be synthesized through several methods. One common approach involves the reaction of azepane with glycidol under acidic or basic conditions to form the desired product. Another method includes the reaction of azepane with ethylene oxide followed by hydrolysis.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where azepane and ethylene oxide are reacted under controlled temperatures and pressures. The reaction mixture is then subjected to purification processes such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Azepan-1-yl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride for halogenation or amines for amination.
Major Products:
Oxidation: 1-(Azepan-1-yl)-2-oxoethan-1-one.
Reduction: 1-(Azepan-1-yl)-2-hydroxyethanol.
Substitution: 1-(Azepan-1-yl)-2-chloroethan-1-one or 1-(Azepan-1-yl)-2-aminoethan-1-one.
Scientific Research Applications
1-(Azepan-1-yl)-2-hydroxyethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Azepan-1-yl)-2-hydroxyethan-1-one exerts its effects involves interactions with various molecular targets. For instance, it may inhibit certain enzymes or interact with cellular membranes, leading to changes in cellular function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(Azepan-1-yl)dodecan-1-one: Known for its use as a penetration enhancer in transdermal drug delivery.
1-(Azepan-1-yl)-2-hydroxyethanethione: Similar structure but with a thione group, used in different chemical applications.
Uniqueness: 1-(Azepan-1-yl)-2-hydroxyethan-1-one is unique due to its combination of the azepane ring and hydroxyethanone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-hydroxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-7-8(11)9-5-3-1-2-4-6-9/h10H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAFVVDXJLJATJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546394 |
Source


|
| Record name | 1-(Azepan-1-yl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51068-58-7 |
Source


|
| Record name | 1-(Azepan-1-yl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
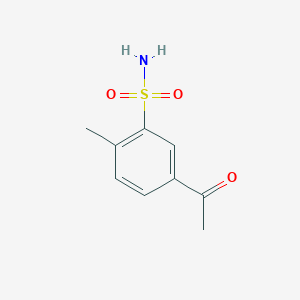
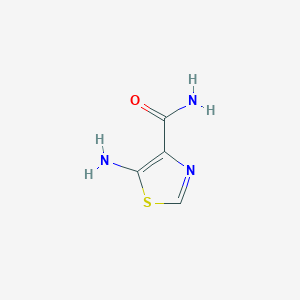
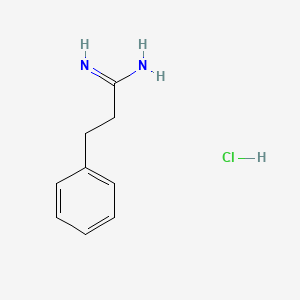
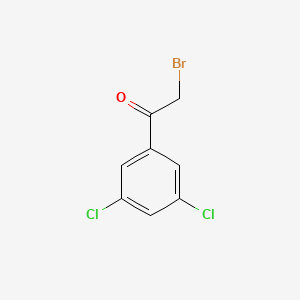
![2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B1282447.png)

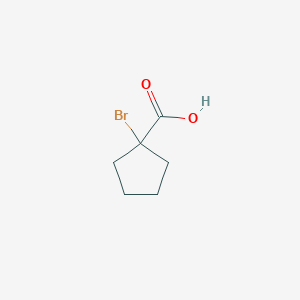
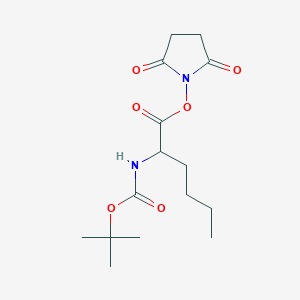
![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)
